cis-1-Azaspiro[4.5]decan-8-ol hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “cis-1-Azaspiro[4.5]decan-8-ol hydrochloride” is C9H18ClNO. Its InChI code is 1S/C9H17NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h8,10-11H,1-7H2;1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 191.7 .Scientific Research Applications
Crystal Structure Analysis
The study of cyclohexane-based γ-spirolactams, including compounds related to cis-1-Azaspiro[4.5]decan-8-ol hydrochloride, demonstrates their utility in elucidating molecular configurations and conformations through crystallography. This research highlights the significance of these compounds in understanding molecular structures, which is crucial for drug design and materials science (Krueger et al., 2019).
Antiviral Research
A series of derivatives have been synthesized and tested for their antiviral activities, including against human coronaviruses and influenza. This indicates the potential of this compound analogs for the development of new antiviral drugs, showcasing their application in the fight against viral infections (Apaydın et al., 2019).
Pharmacological Applications
The exploration of novel spirocarbamate series of NPY Y5 antagonists presents another dimension of research, where analogs of this compound exhibit significant activity in modulating appetite and food intake, potentially offering a therapeutic avenue for obesity and related metabolic disorders (Leslie et al., 2010).
ORL1 Receptor Agonists
The discovery and development of non-peptide agonists for the ORL1 receptor, with structural similarities to this compound, emphasize their relevance in neurological research, potentially offering new treatments for pain management and neurodegenerative diseases (Röver et al., 2000).
Anticancer Research
The synthesis and evaluation of novel 1-thia-4-azaspiro[4.5]decan-3-one derivatives, akin to this compound, demonstrate significant anticancer activities. This line of research indicates the potential of such compounds in developing new anticancer therapies, highlighting their application in oncology (Flefel et al., 2017).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-azaspiro[4.5]decan-8-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h8,10-11H,1-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFKGUWMCWRDNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)O)NC1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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